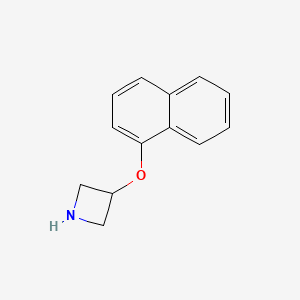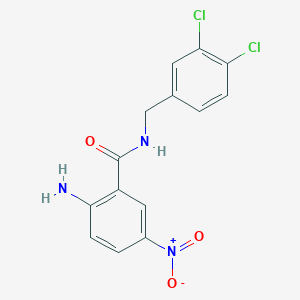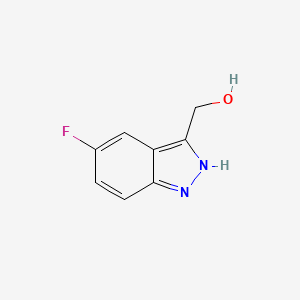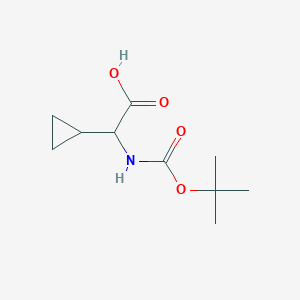![molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1](/img/structure/B1344286.png)
7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
“7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C9H10BrNO .
Synthesis Analysis
A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, which could potentially include “7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one”, has been reported. This method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Wissenschaftliche Forschungsanwendungen
- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application : These compounds are synthesized through various methods, including a unique free radical cyclization cascade .
- Results : The biological activities of these compounds make them potential natural drug lead compounds .
- Application : Benzofuran rings are constructed by proton quantum tunneling .
- Methods of Application : This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .
- Results : This method has been used to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .
- Application : Synthesis of benzothiophene motifs under electrochemical conditions .
- Methods of Application : The reaction of sulfonhydrazides with internal alkynes leads to the formation of a quaternary spirocyclization intermediate .
- Results : The S-migration process was rationalized to lead to the products .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Scientific Field: Electrochemistry
- Application : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized .
- Methods of Application : These compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
- Results : The compounds showed significant antibacterial activity and moderate antifungal activity .
- Application : Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes .
- Methods of Application : The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides was performed .
- Results : The obtained functional derivatives of benzo[b]thieno[2,3-d]thiophene are of interest for further elaboration of organic semiconductor materials .
- Application : Design of benzo[b]thiophene-2-carboxamide derivatives .
- Methods of Application : The two agonists share common structural profiles: a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .
- Results : The design of these derivatives is based on the structure of MSA-2 (10) and G10 (11), which have excellent binding affinities to a range of proteins .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : Synthesis and characterization of novel donor–acceptor type neutral green electrochromic polymers containing an indolo[3,2-b]carbazole donor and diketopyrrolopyrrole acceptor .
- Methods of Application : These polymers were prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .
- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .
- Application : A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence .
- Methods of Application : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
- Results : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition .
Scientific Field: Electrochromic Materials
Scientific Field: Organic Chemistry
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHEXXQFGINCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














